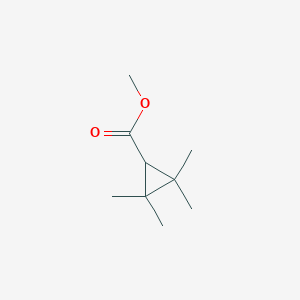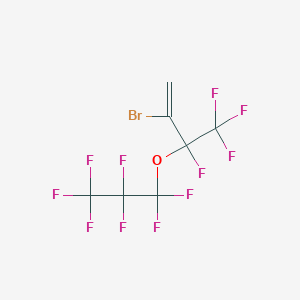
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate
Descripción general
Descripción
“Methyl 5-chloro-2-fluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 245743-64-0 . It has a molecular weight of 204.58 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 . The InChI key is BRYMTICSIXIYSK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .Aplicaciones Científicas De Investigación
Fluorescent Sensing
Methyl 5-chloro-2-fluoro-4-hydroxybenzoate has been explored in the development of fluorescent sensors. For example, a study by Ye et al. (2014) synthesized a fluorogenic chemosensor using a derivative of methyl 4-hydroxybenzoate, which showed high selectivity and sensitivity towards Al3+ ions, demonstrating potential for bio-imaging applications in detecting specific metal ions in cancer cells (Ye et al., 2014).
Synthesis of Herbicide Intermediates
Another significant application is in the synthesis of herbicide intermediates. Zhou Yu (2002) described the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, from a series of reactions starting with 4-chloro-2-fluoroanisole, a compound closely related to this compound (Zhou Yu, 2002).
Anaerobic Biodegradation Studies
The compound has also been involved in studies concerning anaerobic biodegradation. Londry and Fedorak (1993) utilized fluorinated derivatives similar to this compound in researching the anaerobic degradation pathways of certain aromatic compounds, highlighting its relevance in environmental microbiology (Londry & Fedorak, 1993).
Structural Analysis in Crystallography
In crystallography, derivatives of this compound have been analyzed for their molecular structure. Li et al. (2005) conducted a study on methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, providing insights into the molecular geometry and intermolecular interactions, which is essential for understanding the properties of such compounds (Li et al., 2005).
Pharmaceutical Applications
Sharfalddin et al. (2020) studied methyl 4-hydroxybenzoate, closely related to the subject compound, highlighting its use as an antimicrobial agent in cosmetics and personal care products. The study delves into its crystal structure and pharmaceutical activity, demonstrating the compound's importance in pharmaceutical and cosmetic industries (Sharfalddin et al., 2020).
Safety and Hazards
The safety information available indicates that “Methyl 5-chloro-2-fluoro-4-hydroxybenzoate” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Propiedades
IUPAC Name |
methyl 5-chloro-2-fluoro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYMTICSIXIYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)







![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)
